3-(2,4,5-Trimethylphenyl)azetidin-3-ol
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Overview
Description
3-(2,4,5-Trimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenyl group substituted with three methyl groups at positions 2, 4, and 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethylphenyl)azetidin-3-ol typically involves the reaction of 2,4,5-trimethylphenylamine with an appropriate azetidinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethylphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated azetidine derivatives
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)azetidin-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects may be mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,6-Trimethylphenyl)azetidin-3-ol
- 3-(2,3,5-Trimethylphenyl)azetidin-3-ol
- 3-(2,4,5-Trimethylphenyl)azetidin-2-ol
Uniqueness
3-(2,4,5-Trimethylphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity . The presence of three methyl groups at positions 2, 4, and 5 provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2,4,5-trimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-8-4-10(3)11(5-9(8)2)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |
InChI Key |
DKQWEXVFNJHJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CNC2)O)C |
Origin of Product |
United States |
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